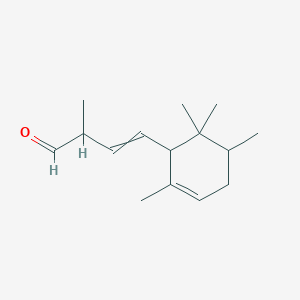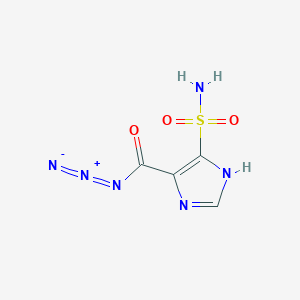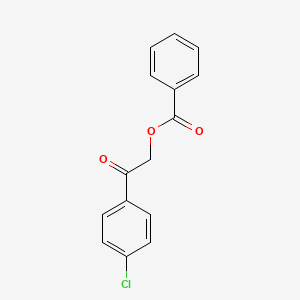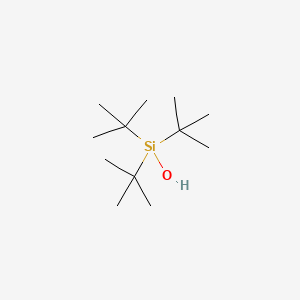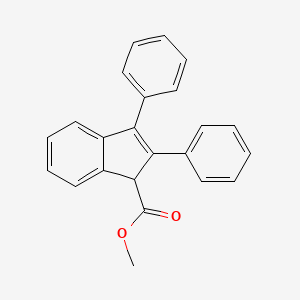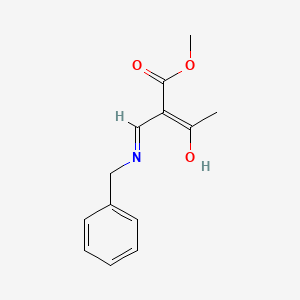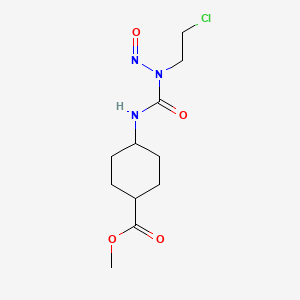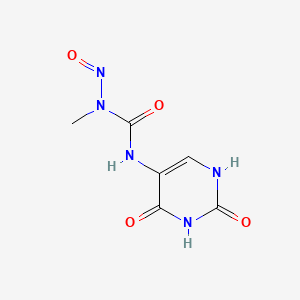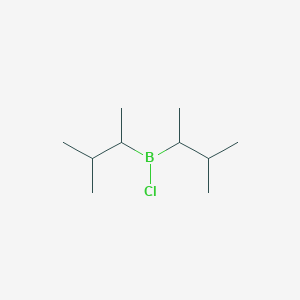
Chlorobis(3-methylbutan-2-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobis(3-methylbutan-2-yl)borane is an organoboron compound with the chemical formula C10H22BCl. It is a derivative of borane, where the boron atom is bonded to two 3-methylbutan-2-yl groups and one chlorine atom. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorobis(3-methylbutan-2-yl)borane can be synthesized through the reaction of borane (BH3) with 2-methylbut-2-ene. The reaction proceeds as follows:
Hydroboration: Borane reacts with 2-methylbut-2-ene to form disiamylborane (bis(3-methylbutan-2-yl)borane).
Chlorination: Disiamylborane is then treated with a chlorinating agent, such as thionyl chloride (SOCl2), to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration of 2-methylbut-2-ene followed by chlorination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chlorobis(3-methylbutan-2-yl)borane undergoes several types of chemical reactions, including:
Hydroboration: It can add to alkenes and alkynes to form organoboron compounds.
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydroboration: Typically carried out in ether solvents at room temperature or lower.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Substitution: Nucleophiles such as alcohols, amines, or thiols can be used.
Major Products Formed
Hydroboration: Organoboron compounds.
Oxidation: Boronic acids or borates.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlorobis(3-methylbutan-2-yl)borane has a wide range of applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize organoboron compounds, which are intermediates in various organic synthesis processes.
Biology: Organoboron compounds derived from this compound are used in the development of boron-containing drugs and as probes in biological studies.
Medicine: Boron neutron capture therapy (BNCT) utilizes boron compounds for targeted cancer treatment.
Industry: Employed in the production of polymers and materials with enhanced chemical and thermal stability.
Mecanismo De Acción
The mechanism of action of chlorobis(3-methylbutan-2-yl)borane primarily involves the hydroboration reaction. The boron atom in the compound adds to the carbon-carbon double or triple bonds of alkenes or alkynes, forming organoboron intermediates. These intermediates can undergo further transformations, such as oxidation or substitution, to yield various products .
Comparación Con Compuestos Similares
Chlorobis(3-methylbutan-2-yl)borane is similar to other organoboron compounds such as disiamylborane and borane-tetrahydrofuran complex. it is unique due to the presence of the chlorine atom, which allows for additional substitution reactions. Similar compounds include:
Disiamylborane: Lacks the chlorine atom, limiting its reactivity in substitution reactions.
Borane-tetrahydrofuran complex: More reactive but less selective in hydroboration reactions
This compound stands out for its versatility in organic synthesis and its applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
58335-30-1 |
|---|---|
Fórmula molecular |
C10H22BCl |
Peso molecular |
188.55 g/mol |
Nombre IUPAC |
chloro-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C10H22BCl/c1-7(2)9(5)11(12)10(6)8(3)4/h7-10H,1-6H3 |
Clave InChI |
FTWACRSXWJFUPT-UHFFFAOYSA-N |
SMILES canónico |
B(C(C)C(C)C)(C(C)C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(Furan-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14616005.png)
